4-Amino-N-hydroxy-2-methoxybenzamide
Description
Properties
CAS No. |
920739-78-2 |
|---|---|
Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
4-amino-N-hydroxy-2-methoxybenzamide |
InChI |
InChI=1S/C8H10N2O3/c1-13-7-4-5(9)2-3-6(7)8(11)10-12/h2-4,12H,9H2,1H3,(H,10,11) |
InChI Key |
YFWBIHVKTHZHDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N)C(=O)NO |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Hydroxy vs. Methyl Substitutions: The hydroxy group in this compound distinguishes it from 4-Methoxy-N-methylbenzamide, which has a methyl group on the amide nitrogen. This substitution likely enhances hydrogen-bonding capacity, influencing solubility and biological interactions .
- Amino Group Positioning: The 4-amino group in the target compound contrasts with the nitro group in 4-Methoxy-N-(4-methoxy-2-nitro-phenyl)benzamide, which introduces electron-withdrawing effects, reducing basicity and altering reactivity .
- Biological Relevance: The hydroxamic acid moiety (-NHOH) in the target compound is absent in analogs like 4-Amino-N-(4-methoxyphenyl)benzamide, suggesting divergent pharmacological profiles (e.g., metal chelation vs. receptor binding) .
Reactivity Trends:
- Electrophilic Substitution: Methoxy and amino groups activate the benzene ring toward electrophilic substitution, while nitro or bromo groups deactivate it .
- Hydrogen Bonding : The hydroxy group in the target compound enhances intermolecular interactions, as seen in the crystal structures of related compounds (e.g., N–H⋯O bonds in 4-Methoxy-N-methylbenzamide) .
Preparation Methods
Nitration of 2-Methoxybenzoic Acid
The synthesis typically begins with 2-methoxybenzoic acid , which undergoes nitration to introduce the nitro group at the 4-position. Nitration is achieved using a mixture of concentrated nitric acid and sulfuric acid at 0–5°C, yielding 4-nitro-2-methoxybenzoic acid with >85% regioselectivity. The methoxy group directs nitration to the para position due to its electron-donating resonance effect.
Reaction Conditions:
Acyl Chloride Formation
The carboxylic acid group of 4-nitro-2-methoxybenzoic acid is activated via conversion to the corresponding acyl chloride. This is accomplished using thionyl chloride (SOCl₂) under reflux conditions:
Key Parameters:
Coupling with Hydroxylamine
The acyl chloride reacts with hydroxylamine (NH₂OH) to form 4-nitro-2-methoxy-N-hydroxybenzamide . Hydroxylamine is introduced as its hydrochloride salt (NH₂OH·HCl) in the presence of a base such as triethylamine (TEA) to neutralize HCl:
Optimization Notes:
Reduction of Nitro to Amino Group
The nitro group is reduced to an amino group using catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen atmosphere:
Critical Parameters:
-
Catalyst loading: 5% Pd/C (10 wt% of substrate)
-
Pressure: 1 atm H₂
-
Temperature: 25°C
-
Yield: 88–90%
Alternative Synthetic Pathways
Direct Amination of 2-Methoxybenzoic Acid
A less common route involves direct amination of 2-methoxybenzoic acid using hydroxylamine-O-sulfonic acid (HOSA) in aqueous ammonia:
Challenges:
Solid-Phase Synthesis
Recent advancements utilize resin-bound hydroxylamine for improved yield and purity. The acyl chloride is coupled to Wang resin functionalized with hydroxylamine, followed by cleavage with trifluoroacetic acid (TFA):
Advantages:
Industrial-Scale Production
Continuous Flow Synthesis
Industrial methods employ continuous flow reactors to enhance efficiency:
-
Nitration : Tubular reactor with HNO₃/H₂SO₄ at 5°C.
-
Acylation : Microreactor with SOCl₂ at 60°C.
-
Coupling : T-shaped mixer for NH₂OH·HCl and TEA.
-
Reduction : Fixed-bed reactor with Pd/C catalyst.
Benefits:
Analytical Validation
Spectroscopic Characterization
Challenges and Optimization
Stability of N-Hydroxy Group
The N-hydroxy moiety is prone to oxidation under acidic conditions. Solutions include:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-Amino-N-hydroxy-2-methoxybenzamide, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via acylation of 4-amino-2-methoxybenzoic acid derivatives using hydroxylamine under controlled pH (e.g., sodium bicarbonate to maintain alkalinity) . Reflux conditions (e.g., 100°C for 2 hours) and recrystallization with methanol or ethanol enhance purity and yield . Monitoring intermediates via TLC and optimizing stoichiometric ratios of benzoyl chloride derivatives are critical for reproducibility.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR confirm substituent positions and hydrogen bonding (e.g., hydroxyl and amide protons resonate at δ 10-12 ppm) .
- IR : Stretching vibrations for amide (1650–1680 cm) and hydroxyl (3200–3500 cm) groups validate functional groups .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]) and fragmentation patterns to confirm structure .
Q. How can initial biological activity screening be designed for this compound?
- Methodology : Use receptor binding assays (e.g., dopamine D2 and serotonin 5-HT3 receptors) with radiolabeled ligands to measure IC values . Parallel cytotoxicity assays (e.g., MTT on HEK-293 cells) establish therapeutic indices. Data should be normalized to positive controls (e.g., known antagonists) and analyzed via nonlinear regression .
Advanced Research Questions
Q. What strategies resolve crystallographic ambiguities in this compound derivatives?
- Methodology : Employ single-crystal X-ray diffraction with SHELXL for refinement. Key steps:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 89 K to minimize thermal motion .
- Refinement : Apply twin refinement and anisotropic displacement parameters for accurate electron density mapping. SHELXL’s TWIN and BASF commands address twinning issues common in benzamide crystals .
- Validation : Check R-factors (<5%) and CCDC deposition (e.g., bond lengths ±0.002 Å) .
Q. How do structural modifications influence the compound’s bioactivity?
- Methodology : Conduct SAR studies by synthesizing analogs (e.g., halogenation at position 4 or methoxy group replacement). Evaluate using:
- Enzymatic Assays : Test inhibition of MMP-9/MMP-13 or COX-2 via fluorogenic substrates .
- Computational Modeling : Dock analogs into receptor active sites (e.g., AutoDock Vina) to correlate substituent effects with binding energy .
- Data Analysis : Tabulate IC, , and selectivity ratios to prioritize lead compounds .
Q. What methods assess the compound’s oxidative stability under physiological conditions?
- Methodology :
- Forced Degradation : Expose to HO (3% v/v, 40°C, 72 hours) and monitor degradation via HPLC .
- Isotope Labeling : Synthesize deuterated analogs (e.g., CD-methoxy groups) to study metabolic pathways using LC-MS/MS .
- Kinetic Analysis : Calculate half-life () and activation energy () via Arrhenius plots .
Q. How can solubility and formulation challenges be addressed for in vivo studies?
- Methodology :
- Co-Solvent Systems : Use PEG-400/water (1:1 v/v) or cyclodextrin complexes to enhance aqueous solubility .
- Solid Dispersion : Prepare with PVP-K30 via spray drying (inlet temp: 120°C) to improve bioavailability .
- Stability Testing : Monitor pH (6.8–7.4) and storage conditions (4°C, desiccated) to prevent hydrolysis .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
